p-Methoxybenzylideneacetone

Description

Contextualization within α,β-Unsaturated Ketone Chemistry

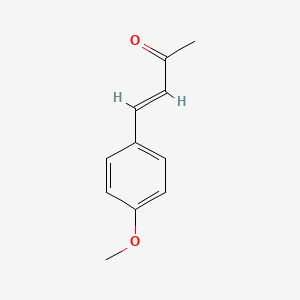

p-Methoxybenzylideneacetone (B358999), also known as 4-(4-methoxyphenyl)but-3-en-2-one, is an organic compound classified as an α,β-unsaturated ketone. cymitquimica.com This class of compounds is characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement results in extended electron delocalization across the molecule, which significantly influences its chemical reactivity. fiveable.me The presence of the α,β-unsaturated system makes the compound susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate addition at the β-carbon. pressbooks.publibretexts.org The specific type of addition that occurs often depends on the nature of the nucleophile and the reaction conditions. pressbooks.pub

The general structure of α,β-unsaturated ketones, including this compound, features a carbon-carbon double bond adjacent to a carbonyl group. fiveable.me This conjugation creates a system where the β-carbon becomes electrophilic due to the electron-withdrawing effect of the carbonyl oxygen. libretexts.org This inherent reactivity is a cornerstone of their utility in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. pressbooks.pubquizlet.com

Significance as a Monocarbonyl Curcumin (B1669340) Analog in Research

Curcumin, a natural compound found in turmeric, has been the subject of extensive research due to its wide range of biological activities. However, its therapeutic potential is often limited by poor chemical stability and low bioavailability. nih.gov This has led to the development of synthetic analogs of curcumin that aim to retain or enhance its beneficial properties while improving its pharmacokinetic profile.

This compound is considered a monocarbonyl analog of curcumin. nih.govlookchem.com These analogs are characterized by a single ketone group within the central linker, a simplification of the β-diketone structure of curcumin. mdpi.com The design of these analogs, including this compound, often involves modifications to the aromatic rings and the linker to improve properties like stability and cellular uptake. nih.gov Research into these monocarbonyl analogs is driven by the goal of creating more effective and stable compounds for various research applications. mdpi.comnih.gov

Overview of Research Trajectories and Academic Importance

The academic importance of this compound and related α,β-unsaturated ketones stems from their versatile chemical reactivity and their potential as scaffolds for the development of new compounds with interesting biological properties. nih.gov Research trajectories for this compound and its derivatives are diverse and include:

Organic Synthesis: Its role as an intermediate in the synthesis of more complex molecules is a significant area of study. ontosight.ai The reactive nature of the α,β-unsaturated ketone moiety allows for its use in various chemical transformations. wikipedia.org

Medicinal Chemistry: A substantial body of research focuses on the biological activities of this compound and its analogs. Studies have explored its potential in areas such as anticancer, antioxidant, and anti-inflammatory research. cymitquimica.comontosight.ai

Materials Science: The conjugated system in this compound and related compounds gives them interesting photophysical properties, leading to investigations into their use in nonlinear optical materials. researchgate.netsssihl.edu.in

The exploration of these research avenues continues to highlight the scientific importance of this compound as a model compound and a building block for new discoveries.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZKDVBPZBNJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061338, DTXSID301282472 | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-30-3, 943-88-4 | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(p-Methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9LYF10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of P Methoxybenzylideneacetone

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation and is a cornerstone in the synthesis of chalcones and their derivatives. wikipedia.orgwikipedia.org This reaction is particularly useful because it allows for the controlled cross-condensation between a ketone and an aromatic aldehyde, which typically cannot enolize. praxilabs.commasterorganicchemistry.com The reaction proceeds by forming a β-hydroxy ketone intermediate, which readily dehydrates to yield the more stable, conjugated enone. praxilabs.comd-nb.info

Detailed Reaction Mechanisms: Enolate Formation and Nucleophilic Addition

The mechanism of the Claisen-Schmidt condensation commences with the deprotonation of an α-hydrogen from the ketone (acetone) by a base, leading to the formation of a resonance-stabilized enolate ion. praxilabs.combyjus.com This enolate is a potent nucleophile. gordon.edu

The key steps are as follows:

Enolate Formation: A strong base, such as hydroxide (B78521), abstracts an acidic α-proton from acetone (B3395972) to form a nucleophilic enolate. byjus.comgordon.edu

Nucleophilic Addition: The newly formed enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. masterorganicchemistry.comopenstax.org This results in the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or ethanol) to yield a β-hydroxy ketone. wikipedia.org

Dehydration: This intermediate readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon and the elimination of the hydroxyl group as water leads to the formation of the α,β-unsaturated ketone, p-Methoxybenzylideneacetone (B358999). This dehydration step is typically rapid as it results in a highly conjugated and stable system. d-nb.infogordon.edu

Influence of Reaction Conditions on Yield and Selectivity

The efficiency and outcome of the Claisen-Schmidt condensation are significantly influenced by several reaction parameters, including the choice of catalyst, solvent, and temperature.

The choice of base is critical in the Claisen-Schmidt condensation. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly employed to facilitate the formation of the enolate from acetone. mdpi.com The concentration of the base can affect the reaction rate and yield. While a catalytic amount of base is sufficient to initiate the reaction, a stoichiometric amount is often used to drive the equilibrium towards the product by ensuring complete deprotonation of the β-keto ester intermediate in related condensations. openstax.orglibretexts.org Studies have shown that using aqueous NaOH or KOH solutions as catalysts in the liquid-phase condensation of acetone can lead to high selectivity for the desired product. mdpi.com For instance, quantitative yields have been reported in the absence of a solvent using sodium hydroxide as the base. wikipedia.org

Table 1: Effect of Base Catalyst on Isophorone (B1672270) Yield (a related acetone condensation product)

| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Yield (%) |

| NaOH | 320 | 20 | >90 | >90 |

| KOH | 320 | 20 | >90 | >90 |

Data adapted from a study on isophorone synthesis, which involves acetone self-condensation under similar catalytic conditions. mdpi.com

The solvent plays a crucial role in the Claisen-Schmidt condensation by influencing the solubility of reactants and the stability of intermediates. Polar protic solvents like ethanol (B145695) and methanol (B129727) are frequently used. mdpi.comrepositorioinstitucional.mx These solvents can solvate the ionic intermediates, such as the enolate and the alkoxide, thereby affecting the reaction kinetics. researchgate.net The polarity of the solvent can impact the rate of reaction; for instance, the reactivity of certain compounds in the presence of DPPH, a radical scavenger, was shown to be highest in methanol and ethanol compared to less polar solvents. nih.gov While ethanol and methanol are effective, the choice of solvent can sometimes lead to different product distributions or reaction rates. mdpi.comresearchgate.net

Table 2: Impact of Solvent on DPPH Reactivity of Monoglycerides (Illustrative of Solvent Polarity Effects)

| Solvent | DPPH Loss (µmol/g) |

| Methanol | 2.434 |

| Ethanol | - |

| Isopropanol | - |

| Ethyl Acetate (B1210297) | - |

| Isooctane | 0.245 |

Data adapted from a study on antioxidant activity, demonstrating the influence of solvent polarity on reaction rates. nih.gov

Table 3: Temperature Optimization for p-Methoxycinnamic Acid Synthesis (A Structurally Related Condensation)

| Temperature (°C) | Yield (%) |

| 40 | - |

| 50 | - |

| 60 | 92.71 |

Data adapted from a study on a related Knoevenagel condensation, illustrating the principle of temperature optimization. researchgate.net

Stereochemical Outcomes: (E)-Isomer Predominance in Formation

The Claisen-Schmidt condensation leading to this compound results in the formation of a carbon-carbon double bond, which can exist as either (E) or (Z) stereoisomers. uou.ac.indocbrown.info In the vast majority of cases, the reaction exhibits high stereoselectivity, with the (E)-isomer being the predominant or exclusive product. nih.gov This preference is attributed to the greater thermodynamic stability of the (E)-isomer, where the bulky p-methoxyphenyl group and the methyl group are on opposite sides of the double bond, minimizing steric hindrance. docbrown.infomasterorganicchemistry.com The formation of the more stable trans (E) isomer is a common feature in elimination reactions that lead to alkenes. masterorganicchemistry.com The coupling constant (J value) of the olefinic protons in the 1H NMR spectrum of the product, typically around 16 Hz, confirms the E configuration. d-nb.infonih.gov

Exploration of Alternative Synthetic Pathways

Beyond the conventional base- or acid-catalyzed Claisen-Schmidt condensation, several other methods have been reported for the synthesis of chalcones. researchgate.net While direct examples for this compound are not always documented for each method, these pathways represent viable alternative strategies for its synthesis. These can include transition-metal catalyzed cross-coupling reactions such as the Heck and Suzuki reactions, which involve the coupling of different organic fragments. researchgate.netbohrium.com Other potential, though less common, routes include the Sonogashira isomerization coupling and reactions starting from cinnamic acid derivatives. researchgate.netbohrium.com

The Friedel-Crafts acylation of a suitably substituted aromatic compound or a Photo-Fries rearrangement could also be envisioned as alternative, albeit more complex, routes to the chalcone (B49325) backbone. bohrium.com Furthermore, organometallic chemistry offers unique approaches; for instance, this compound can be complexed with tricarbonyliron to form a stable reagent. sci-hub.se This complex can then be used in subsequent reactions to transfer the tricarbonyliron fragment to other dienes, demonstrating its utility as a transfer reagent in catalytic processes. sci-hub.se

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgsnu.ac.kr The synthesis of this compound has been a subject of investigation under this paradigm, focusing on improving the environmental footprint of its production. nih.govacgpubs.org

A significant advancement in the green synthesis of chalcones is the move towards solvent-free reaction conditions. nih.gov One effective technique involves the simple grinding of the reactants, such as p-anisaldehyde and acetone, with a solid base catalyst like sodium hydroxide (NaOH) using a mortar and pestle at room temperature. rsc.org This solid-state condensation method often leads to high yields in a very short time, minimizes waste by eliminating the need for a reaction solvent, and simplifies the product isolation process. rsc.org

Solid-phase synthesis offers another alternative to traditional liquid-phase reactions. In this methodology, one of the reactants, typically the ketone, is attached to a polymer resin. researchgate.net The reaction with the aldehyde is then carried out, and the final chalcone product is cleaved from the resin. researchgate.netccspublishing.org.cn This approach facilitates the purification process as byproducts and excess reagents can be easily washed away from the solid support.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The Claisen-Schmidt condensation, being a condensation reaction, is inherently quite atom-economical. It involves an aldol addition followed by a dehydration, where the only theoretical byproduct is water.

Efforts in green synthesis focus on maximizing this inherent efficiency. Solvent-free and catalytic methods contribute significantly to waste minimization. rsc.org By eliminating organic solvents, which constitute a large portion of the waste in many chemical processes, the environmental impact is drastically reduced. nih.gov Furthermore, using highly selective and recyclable catalysts prevents the formation of unwanted byproducts and reduces waste associated with catalyst removal. core.ac.uk

The choice of catalyst is pivotal in developing sustainable synthetic protocols. Traditional methods often use stoichiometric amounts of strong acids or bases (e.g., NaOH, KOH) that can be corrosive and difficult to separate from the reaction mixture. core.ac.ukmdpi.com Modern approaches focus on heterogeneous and recyclable catalysts that offer environmental and practical advantages.

Zinc oxide (ZnO) nanoparticles have been successfully employed as an inexpensive, non-toxic, and recyclable heterogeneous catalyst for chalcone synthesis in water, providing good yields. core.ac.uk Another significant development is the use of magnetic nanocatalysts, such as magnetite-supported catalysts (Fe₃O₄), which can be easily separated from the reaction medium using an external magnet, allowing for simple recovery and reuse. rsc.orgnih.gov Ionic liquids have also been explored as "green" alternatives to volatile organic solvents and can sometimes act as both the solvent and the catalyst, streamlining the reaction process. nih.gov

| Catalyst | Reaction Conditions | Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| ZnO Nanoparticles | Water, Heat | Inexpensive, non-toxic, recyclable, easy separation | High (e.g., 89.6% for flavanone (B1672756) from chalcone) | core.ac.uk |

| Solid NaOH | Solvent-free, grinding | No solvent, minimal waste, rapid reaction | High | rsc.org |

| Ionic Liquids | Solvent-free, Heat | Low volatility, recyclable, can act as catalyst | High | nih.gov |

| Magnetic Nanocatalyst (e.g., Fe₃O₄@chitin) | Solvent-free, 70 °C | Easy magnetic separation, reusable, high efficiency | High | nih.gov |

To overcome the long reaction times and high energy consumption associated with conventional heating, alternative energy sources like microwave irradiation and ultrasound have been applied to the synthesis of this compound and related chalcones. rjpn.orgacgpubs.org

Microwave-assisted synthesis can dramatically reduce reaction times from hours to mere minutes. mdpi.com The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reactions with fewer byproducts compared to conventional methods. undip.ac.idfoliamedica.bg These reactions can be performed in solvent-free conditions or with green solvents, further enhancing their sustainability. nih.gov

Ultrasound-assisted synthesis (sonochemistry) utilizes the energy of acoustic cavitation to accelerate chemical reactions. mdpi.com For chalcone synthesis, applying ultrasound can significantly shorten reaction times and improve yields, often at ambient temperature. nih.govrsc.org This method is noted for its operational simplicity and efficiency, providing a rapid and green alternative to traditional stirring and heating. mdpi.compucrs.br

| Method | Typical Reaction Time | Energy Input | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Thermal | Well-established | foliamedica.bg |

| Microwave Irradiation | Minutes | Microwave | Rapid heating, high yields, reduced byproducts | mdpi.comundip.ac.id |

| Ultrasound Sonication | Minutes to Hours | Acoustic | Shorter reaction times, improved yields, often at lower temperatures | mdpi.comrsc.org |

Iii. Chemical Reactivity and Transformation Studies of P Methoxybenzylideneacetone

Oxidation Reactions and Derived Products (e.g., Quinones)

The olefinic bond and the ketone moiety in p-methoxybenzylideneacetone (B358999) are susceptible to various oxidation reactions. A significant transformation is the oxidative cleavage of the carbon-carbon double bond, which can be achieved using several methods. One-pot protocols combining dihydroxylation with cleavage have been developed as alternatives to traditional ozonolysis. organic-chemistry.orgnih.gov For instance, a system employing a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant can first dihydroxylate the alkene, which is then cleaved in situ by a reagent like phenyliodine(II) diacetate (PhI(OAc)₂) to yield p-anisaldehyde and pyruvic acid derivatives. organic-chemistry.org

Enzymatic systems can also catalyze the oxidative cleavage of alkenes, offering high chemo- and regioselectivity under mild, aqueous conditions. nih.gov Heme and nonheme enzymes are capable of this transformation, which can proceed via radical intermediates. nih.gov While direct oxidation of this compound to a quinone is not a commonly cited primary reaction, the oxidation of related phenolic compounds to quinones is a well-established process. Furthermore, enzymatic oxidation with catalysts like manganese peroxidase has been shown to cause aromatic ring cleavage in structurally similar compounds. nih.gov

In another oxidative transformation, this compound can be converted into esters. A process using copper oxide, iodine, and pyridine (B92270) in an alcohol like ethanol (B145695) has been reported to yield the corresponding ethyl p-methoxycinnamate. google.com This reaction effectively oxidizes the methyl ketone portion of the molecule into an ester group.

Table 1: Selected Oxidation Reactions

| Reaction Type | Reagents | Key Product(s) | Reference |

|---|---|---|---|

| Oxidative Cleavage | 1. OsO₄ (cat.), NMO 2. PhI(OAc)₂ | p-Anisaldehyde | organic-chemistry.org |

| Oxidative Esterification | CuO, I₂, Pyridine, Ethanol | Ethyl p-methoxycinnamate | google.com |

| Enzymatic Ring Cleavage | Manganese Peroxidase (on similar substrates) | Ring-opened aliphatic acids | nih.gov |

Reduction Reactions to Saturated Alcohols and Derivatives

The conjugated system of this compound can be fully reduced to the corresponding saturated alcohol, 4-(4-methoxyphenyl)butan-2-ol. This transformation typically requires the reduction of both the carbon-carbon double bond and the carbonyl group.

Catalytic hydrogenation is a common and efficient method for this complete reduction. libretexts.org The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen gas atmosphere. google.com The reaction proceeds stepwise, with the alkene usually being reduced first to yield the saturated ketone, 4-(4-methoxyphenyl)butan-2-one, followed by the reduction of the ketone to the secondary alcohol. researchgate.net

Alternative methods involve the use of chemical reducing agents. A two-step approach can be employed, first using a reagent that selectively reduces the alkene (1,4-reduction), such as lithium triethylborohydride, followed by a standard ketone reducing agent like sodium borohydride (B1222165) to reduce the carbonyl group. google.com Electrochemical methods have also been shown to reduce similar α,β-unsaturated ketones, where the first step is the reduction to the saturated ketone, and the second step is the reduction of the ketone to the alcohol. researchgate.net

Table 2: Reduction of this compound

| Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|

| H₂, Pd/C (or other Group VIII metal) | 4-(4-methoxyphenyl)butan-2-ol | Complete Catalytic Hydrogenation | libretexts.orggoogle.com |

| 1. LiBHEt₃ 2. NaBH₄ | 4-(4-methoxyphenyl)butan-2-ol | Stepwise Chemical Reduction | google.com |

| Electrochemical Reduction | 4-(4-methoxyphenyl)butan-2-ol | Stepwise Electrochemical Reduction | researchgate.net |

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). This group directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the butenone side chain, substitution is expected to occur predominantly at the two equivalent ortho positions (C-3 and C-5).

Common EAS reactions include nitration and halogenation. For nitration, a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Reaction with this compound under controlled temperature conditions (typically below 50°C to prevent multiple substitutions) would be expected to yield 4-(3-nitro-4-methoxyphenyl)but-3-en-2-one. youtube.com

Similarly, halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would introduce a bromine atom at the ortho position, yielding 4-(3-bromo-4-methoxyphenyl)but-3-en-2-one. The strong activating effect of the methoxy group facilitates these reactions.

Table 3: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-methoxyphenyl)but-3-en-2-one | youtube.com |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one |

Conjugate Addition Reactions

As a typical Michael acceptor, the β-carbon of the α,β-unsaturated system in this compound is electrophilic and readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A notable example is the reaction with carbon nucleophiles like nitroalkanes. In the presence of a suitable catalyst, this compound reacts with 2-nitropropane (B154153) to afford the Michael adduct, 4-(4-methoxyphenyl)-5-methyl-5-nitrohexan-2-one, in high yield. uni-regensburg.de This reaction demonstrates the utility of the compound in building more complex carbon skeletons.

Table 4: Example of Conjugate Addition

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| 2-Nitropropane | 4-(4-Methoxyphenyl)-5-methyl-5-nitrohexan-2-one | 89% | uni-regensburg.de |

Cycloaddition Reactions and Annulation Strategies

The conjugated system of this compound participates in various cycloaddition reactions, providing routes to cyclic and heterocyclic structures.

A prominent reaction is the formation of five-membered heterocyclic rings, such as pyrazolines. asianpubs.org This is typically achieved through a condensation reaction with hydrazine (B178648) or its derivatives, which can be viewed as a [3+2] cycloaddition. For instance, reacting this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of the corresponding 3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole. pjsir.orgjrespharm.com Substituted hydrazines, like phenylhydrazine, can be used to generate N-substituted pyrazolines. nih.govnih.gov

The alkene moiety can also act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com Because the dienophile is activated by the electron-withdrawing ketone group, it reacts readily with electron-rich conjugated dienes. masterorganicchemistry.com For example, reaction with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative, specifically 4-acetyl-5-(4-methoxyphenyl)cyclohex-1-ene. openstax.org

Table 5: Cycloaddition Reactions

| Reaction Type | Reactant | Product Class | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Hydrazine Hydrate | Pyrazoline | asianpubs.orgpjsir.orgjrespharm.com |

| [4+2] Diels-Alder | 1,3-Butadiene | Cyclohexene derivative | openstax.org |

Functional Group Interconversions and Derivatization Potential

The ketone and alkene functional groups in this compound offer broad potential for functional group interconversions and the synthesis of a wide array of derivatives. The synthesis of the parent molecule itself is a classic example of the reactivity of the carbonyl group, typically formed via a base-catalyzed aldol (B89426) condensation between p-anisaldehyde and acetone (B3395972). ugm.ac.id

The carbonyl group can be derivatized through reactions with various nucleophiles. As discussed previously, reaction with hydrazine derivatives leads to pyrazolines, which is a key transformation of the entire α,β-unsaturated ketone system. jrespharm.comnih.gov Other nitrogen nucleophiles can react with the carbonyl to form imines (Schiff bases) or oximes.

The ketone can also be transformed through other reactions. For example, it can be converted into an ester via an oxidative rearrangement, as seen in the reaction with copper oxide and iodine in ethanol to produce ethyl p-methoxycinnamate. google.com This highlights the potential to modify the butenone side chain significantly. The high reactivity and polarity of the carbonyl group often necessitate a derivatization step before certain types of analysis, such as converting it to a hydrazone for HPLC detection. nih.gov

Iv. Spectroscopic Analysis Methodologies for Structural Elucidation and Purity Assessment of P Methoxybenzylideneacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms (protons) within a molecule. The spectrum provides information on the number of distinct proton types, their electronic environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration).

For p-Methoxybenzylideneacetone (B358999), the structure contains protons in distinct regions: the aromatic ring, the vinyl group, the methyl ketone group, and the methoxy (B1213986) group. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electron-donating methoxy group. The trans-configuration of the double bond is confirmed by the large coupling constant (J value, typically >15 Hz) between the vinylic protons.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (to C=O) | ~6.7 | Doublet | ~16.0 |

| H-β | ~7.5 | Doublet | ~16.0 |

| Aromatic Protons (ortho to OCH₃) | ~6.9 | Doublet | ~8.8 |

| Aromatic Protons (meta to OCH₃) | ~7.5 | Doublet | ~8.8 |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | N/A |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line, with its chemical shift indicating its electronic environment. oregonstate.edu

The spectrum of this compound shows distinct signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methoxy carbon, and the methyl ketone carbon. The carbonyl carbon is significantly deshielded and appears far downfield. libretexts.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~198 |

| C-β | ~143 |

| C-α | ~125 |

| C-ipso (Aromatic, attached to C=C) | ~127 |

| C-para (Aromatic, attached to OCH₃) | ~161 |

| C-ortho (Aromatic) | ~114 |

| C-meta (Aromatic) | ~130 |

| Methoxy Carbon (-OCH₃) | ~55 |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

While ¹H and ¹³C NMR provide the basic connectivity, advanced 2D NMR techniques can confirm assignments and reveal through-space correlations, which are crucial for stereochemical and conformational analysis. ipb.ptlongdom.org

COSY (Correlation Spectroscopy): A 2D COSY experiment shows correlations between protons that are coupled to each other. longdom.org For this compound, it would show a cross-peak between the two vinylic protons (H-α and H-β) and between the ortho and meta protons on the aromatic ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. ipb.pt This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ipb.pt It is invaluable for piecing together molecular fragments. For instance, it would show correlations from the methoxy protons to the para-aromatic carbon and from the vinylic proton H-β to the ipso-aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, regardless of whether they are bonded. diva-portal.org This is particularly useful for determining stereochemistry and conformation. For the trans isomer of this compound, no NOE would be expected between the H-α and H-β protons, which are far apart.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of bonds. vscht.cz It is an excellent tool for identifying the presence of specific functional groups. specac.com The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent peak is the strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ketone. utdallas.edu The C=C double bond stretch of the conjugated system and the aromatic ring also give characteristic signals. The C-O stretch of the ether group and various C-H stretches and bends are also identifiable.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| α,β-Unsaturated Ketone | C=O Stretch | ~1660 - 1685 | Strong, Sharp |

| Alkene | C=C Stretch (conjugated) | ~1600 - 1625 | Medium |

| Aromatic Ring | C=C Stretch | ~1580 - 1600 & ~1450-1500 | Medium to Weak |

| Ether | C-O-C Asymmetric Stretch | ~1250 - 1260 | Strong |

| Alkene | =C-H Bend (trans) | ~960 - 980 | Strong |

| Aromatic Ring | C-H Bends | ~830 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The wavelength of maximum absorbance (λmax) is related to the energy difference between the ground and excited electronic states. libretexts.org

The structure of this compound contains an extended conjugated system, including the phenyl ring, the carbon-carbon double bond, and the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule absorbs light at longer wavelengths. The primary absorption band observed is due to a π → π* transition of the conjugated system. shu.ac.ukelte.hu The presence of the electron-donating methoxy group on the aromatic ring can cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted benzylideneacetone.

Table 4: UV-Vis Absorption Data for this compound

| Transition Type | λmax (nm) | Solvent |

|---|

Note: The λmax can shift depending on the polarity of the solvent. shu.ac.uk

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.uk

In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 176.21 g/mol ) would show a molecular ion peak (M⁺·) at m/z = 176. This peak confirms the molecular formula. The molecule then fragments in predictable ways, with the most stable fragments appearing as the most intense peaks. libretexts.orgmsu.edu

Key fragmentation pathways include:

Loss of a methyl radical (·CH₃): Cleavage of the acetyl group leads to a prominent peak at m/z = 161. This [M-15]⁺ ion is resonance-stabilized.

Loss of an acetyl radical (·COCH₃): Cleavage of the bond between the carbonyl carbon and the double bond results in a fragment at m/z = 133.

Formation of the p-methoxybenzyl cation: Cleavage can also lead to the formation of the very stable p-methoxybenzyl cation at m/z = 121.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 176 | [M]⁺· (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - COCH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. wikipedia.org For this compound, single-crystal X-ray diffraction analysis reveals its specific solid-state architecture. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. libretexts.org The crystal lattice diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org This diffraction data is then processed mathematically to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. wikipedia.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Crystal System | Data specific to the crystal structure (e.g., Monoclinic) |

| Space Group | Data specific to the crystal structure (e.g., P2₁/c) |

| CCDC Number | 877319 nih.gov |

| Key Conformational Feature | The molecule exhibits an (E)-configuration at the C=C double bond. nih.gov |

Note: Specific unit cell dimensions and atomic coordinates are available through the Cambridge Crystallographic Data Centre (CCDC).

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. sigmaaldrich.com The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. sigmaaldrich.com For this compound, chromatographic methods are indispensable for assessing its purity and for separating it from starting materials, by-products, or other impurities. nih.govhunlihunli.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is highly valued for its high resolution and sensitivity, making it an excellent method for determining the purity of compounds like this compound. researchgate.net

In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a column packed with a stationary phase, most commonly a reverse-phase column like C18. researchgate.netsielc.com A mobile phase, typically a mixture of polar and non-polar solvents, is pumped through the column. sielc.com Components of the sample are separated based on their relative affinities for the stationary and mobile phases.

A specific reverse-phase HPLC method for the analysis of 3-Buten-2-one, 4-(4-methoxyphenyl)- (a synonym for this compound) has been developed. sielc.com This method provides a reliable means to assess the purity of the compound. sielc.com

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water, with phosphoric acid as a modifier. sielc.com |

| Detection | UV-Vis Detector |

| Application | Purity assessment, impurity profiling, and pharmacokinetic studies. sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. orgchemboulder.com It is widely employed in organic synthesis to monitor the progress of reactions, identify compounds present in a mixture, and determine the purity of a substance. orgchemboulder.comcaltech.edu

The process involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, which serves as the stationary phase. orgchemboulder.com Silica gel is a very common stationary phase. caltech.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture, the mobile phase. orgchemboulder.com The mobile phase moves up the plate by capillary action, and the components of the sample travel up the plate at different rates, resulting in their separation. orgchemboulder.com The retention factor (Rƒ) value for each separated spot can then be calculated.

For this compound, TLC is an effective tool for a quick purity check. hunlihunli.com Complete consumption of starting materials and the formation of the product during synthesis can be observed using TLC. researchgate.net

Table 3: General TLC Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 precoated plates. caltech.edu |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate (B1210297) mixture). |

| Visualization | UV light (254 nm) for compounds with a UV chromophore, or chemical staining agents (e.g., potassium permanganate, 2,4-dinitrophenylhydrazine). illinois.edu |

| Application | Monitoring reaction progress and rapid assessment of purity. orgchemboulder.comresearchgate.net |

V. Computational Chemistry and Theoretical Investigations of P Methoxybenzylideneacetone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For p-Methoxybenzylideneacetone (B358999), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its optimized molecular structure and electronic properties. These calculations confirm that the molecule is not perfectly planar, with the phenyl and acetonic groups exhibiting a slight twist relative to the enone bridge. This deviation from planarity has significant implications for the molecule's electronic and photophysical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For chalcones, including this compound, the HOMO is typically localized on the methoxy-substituted phenyl ring, while the LUMO is distributed over the enone moiety and the unsubstituted phenyl ring. This distribution facilitates intramolecular charge transfer from the electron-donating methoxy (B1213986) group to the electron-accepting carbonyl group upon electronic excitation.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Localized on the methoxy-substituted phenyl ring, indicating the region of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the enone bridge and the other phenyl ring, acting as the electron acceptor region. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. The methoxy group is expected to reduce this gap. |

This table is based on general findings for chalcone (B49325) derivatives and serves as a predictive model for this compound.

The electronic properties derived from DFT calculations, such as the distribution of frontier orbitals and molecular electrostatic potential (MEP) maps, are crucial for predicting the reactivity of this compound. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it susceptible to electrophilic attack. Conversely, the β-carbon of the enone moiety is typically electron-deficient and thus a prime target for nucleophilic attack, a characteristic reaction pathway for chalcones.

Time-Dependent DFT (TD-DFT) for Excited-State Behavior and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited-state properties of molecules, including their absorption spectra and other photophysical characteristics. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum.

For this compound, TD-DFT studies would be expected to reveal strong absorption in the UV region, characteristic of the π → π* transitions within the conjugated system. The presence of the methoxy group as an auxochrome is anticipated to cause a bathochromic (red) shift in the absorption maximum compared to the parent chalcone molecule. While specific TD-DFT simulation data for the UV-Vis spectrum of this compound is not widely published, experimental data typically shows a major absorption band around 320-340 nm. Computational studies on similar chalcones have successfully reproduced experimental spectra, validating the utility of TD-DFT in predicting their photophysical behavior. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape, identifying the most stable conformers and the energy barriers between them. Such simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the molecule's shape and dynamics.

While specific MD simulation studies on this compound are not readily found in the literature, such investigations would be valuable for understanding its interactions with biological macromolecules, such as enzymes or receptors. By simulating the compound in a solvated environment, one could also predict its behavior in biological media, which is crucial for drug design and development.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For chalcones, numerous QSAR studies have been conducted to model their various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govniscpr.res.in

These models typically use a variety of molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules and can be constitutional, topological, electrostatic, or quantum-chemical in nature. For a series of chalcone analogs, QSAR models can identify the key structural features that are either beneficial or detrimental to a specific biological activity. For instance, studies have shown that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings significantly influence the biological potency of chalcones. nih.govniscpr.res.in While a specific QSAR model for this compound was not identified, its physicochemical properties would be used as data points in the development of broader QSAR models for chalcone derivatives. nih.govnih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions for Analogs

In the early stages of drug discovery, in silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govresearchgate.net These predictions help in identifying compounds with favorable pharmacokinetic profiles and filtering out those with potential liabilities, thereby reducing the time and cost of drug development.

For this compound and its analogs, various computational tools can be used to predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Drug-likeness is another important concept that is often assessed using rules like Lipinski's Rule of Five. frontiersin.orgnih.gov These rules are based on simple physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Chalcones, including this compound, generally exhibit good drug-like properties due to their relatively small size and moderate lipophilicity.

| ADMET Property | Predicted Outcome for this compound Analogs |

| Oral Bioavailability | Generally predicted to be good, based on physicochemical properties. |

| Blood-Brain Barrier Permeability | Varies depending on the specific substituents, but generally possible for smaller, more lipophilic analogs. |

| Metabolism | Expected to be metabolized by cytochrome P450 enzymes, a common pathway for many xenobiotics. |

| Drug-Likeness | Typically adheres to Lipinski's Rule of Five, indicating good potential as an oral drug candidate. |

This table provides a generalized prediction for chalcone analogs based on available in silico tools and QSAR studies.

Vi. Derivatization Strategies and Synthesis of Analogs Based on P Methoxybenzylideneacetone Scaffold

Design Principles for Modulating Electronic and Steric Properties via Substituent Effects

The chemical and biological activity of analogs derived from the p-Methoxybenzylideneacetone (B358999) scaffold is heavily influenced by the electronic and steric properties of substituents on its aromatic rings. The core structure, an α,β-unsaturated ketone, features two aromatic rings connected by a three-carbon bridge, providing multiple sites for modification.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings can significantly alter the electron density distribution across the molecule.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density on the aromatic ring and the conjugated system. This can enhance the reactivity of the molecule in certain reactions and modulate its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density. This modification can impact the electrophilicity of the carbonyl carbon and the Michael acceptor site, influencing reaction pathways and biological activity. For instance, the position and nature of these substituents can affect the cytotoxic activity of chalcone (B49325) derivatives. ugm.ac.id

Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which can control the regioselectivity and stereoselectivity of reactions. Bulky groups can shield certain reactive sites, directing incoming reagents to less hindered positions. This principle is crucial in designing selective syntheses and in controlling the conformation of the final molecule, which can be critical for its biological function. For example, increasing the bulk of a substituent on a hydrazone can slow down or alter the pathway of pyrazole formation. orgsyn.org

Synthesis of Chalcone and Curcuminoid Analogs

Chalcones and curcuminoids are prominent classes of compounds synthesized using the fundamental building blocks of this compound. The most common method for their synthesis is the Claisen-Schmidt condensation.

Claisen-Schmidt Condensation: This base-catalyzed aldol (B89426) condensation reaction involves an aromatic aldehyde and a ketone. nih.govjetir.org To synthesize analogs of this compound, substituted benzaldehydes are reacted with acetophenones, or conversely, p-methoxyacetophenone is reacted with various aromatic aldehydes. ugm.ac.id The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govchemrevlett.com

Synthesis of Chalcone Derivatives: By reacting various substituted benzaldehydes with p-methoxyacetophenone, or p-anisaldehyde with different acetophenones, a diverse library of chalcone analogs can be generated. The choice of substituents allows for the systematic modulation of the electronic and steric properties as described above.

Synthesis of Curcuminoid Analogs: Curcuminoids are characterized by two aryl rings linked by a seven-carbon chain containing a β-diketone moiety. Symmetrical curcuminoid analogs can be synthesized by reacting a substituted benzaldehyde (like vanillin, which is 4-hydroxy-3-methoxybenzaldehyde) with a 2,4-diketone (such as acetylacetone) in the presence of specific reagents. worldwidejournals.comgoogle.com Modifications to this basic structure, such as replacing the central β-diketone with a cyclohexanone ring, have been explored to improve stability while retaining key functional groups. researchgate.net

| Analog Type | General Synthesis Method | Starting Materials Example | Catalyst/Reagent Example |

|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | p-Methoxyacetophenone and Benzaldehyde | NaOH in Ethanol (B145695) |

| Curcuminoid | Condensation Reaction | Vanillin and Acetylacetone (Pentane-2,4-dione) | Tributyl borate, Boron oxide, Butylamine |

| Modified Curcuminoid | Aldol Condensation | Vanillin and Cyclohexanone | Base catalyst |

Palladium-Catalyzed Reactions in Derivative Synthesis

Palladium catalysis offers powerful tools for the synthesis of complex and chiral molecules from simple precursors. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed enantioselective allylic alkylation (AAA) is a cornerstone method for the construction of stereogenic centers. nih.gov In the context of the this compound scaffold, this reaction would typically involve the generation of a π-allyl palladium complex from an appropriate substrate (e.g., an allylic acetate (B1210297) or carbonate). A nucleophile then attacks this complex, with the stereochemical outcome being controlled by a chiral ligand coordinated to the palladium center. nih.gov This strategy can be applied to create chiral derivatives by introducing a stereocenter adjacent to the double bond, leading to the formation of valuable, non-racemic products. nih.gov The development of such reactions for α,β-unsaturated ketones is a significant area of research, enabling access to chiral building blocks. nih.gov

Palladium-catalyzed [3+2] cycloaddition reactions are a potent method for constructing five-membered rings. researchgate.net This process typically involves the reaction of a three-atom component with a two-atom component. For derivatives of this compound, a vinyl cyclopropane precursor can be opened by a palladium(0) catalyst to form a 1,3-dipole intermediate. nih.gov This intermediate can then react with an aldehyde (a two-atom component) to generate a five-membered heterocyclic ring, such as a substituted tetrahydrofuran. The mechanism often involves the formation of a palladacyclobutane intermediate. rsc.org This approach provides a direct route to complex heterocyclic structures that would be difficult to access through other means.

Functionalization of the Aromatic Ring

Direct modification of the aromatic ring of this compound or its derivatives allows for the introduction of new functional groups that can further tune the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed, although the reactivity and regioselectivity will be governed by the existing substituents. The methoxy group is an activating, ortho-, para-directing group, while the cinnamoyl group is a deactivating, meta-directing group. The interplay between these groups will determine the outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation. More modern cross-coupling and C-H activation techniques offer alternative, highly selective methods for functionalizing specific positions on the aromatic ring, providing access to a wider range of derivatives. researchgate.netresearchgate.netnih.gov

Preparation of Novel Heterocyclic Systems (e.g., Pyrroles, Pyrimidines, Pyrazoles)

The α,β-unsaturated ketone moiety of the this compound scaffold is an excellent precursor for the synthesis of various heterocyclic systems. The 1,3-relationship between the carbonyl group and the β-carbon makes it an ideal electrophile for reactions with dinucleophiles.

Pyrazoles: Pyrazoles, five-membered rings with two adjacent nitrogen atoms, are commonly synthesized by the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govnih.gov Chalcones like this compound can be reacted with hydrazine hydrate (B1144303) or substituted hydrazines in a cyclocondensation reaction. nih.govscispace.com The reaction typically proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. organic-chemistry.org

Pyrimidines: Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 3. They can be synthesized from chalcones by reacting them with amidine derivatives, urea (B33335), or thiourea. nih.govnih.gov For example, the reaction of a chalcone with guanidine nitrate can lead to the formation of an aminopyrimidine derivative. growingscience.commdpi.com The reaction involves the initial formation of a Michael adduct, followed by cyclization and aromatization.

Pyrroles: Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. A common method for their synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. mdpi.comorganic-chemistry.orguctm.edu While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into one through various synthetic steps, which can then be used to construct a pyrrole ring. Other multicomponent reactions involving different starting materials can also lead to highly substituted pyrroles. nih.gov

| Heterocycle | General Synthesis Method | Key Reagent | Reaction Type |

|---|---|---|---|

| Pyrazole | Reaction with Hydrazine | Hydrazine (NH₂NH₂) or substituted hydrazines | Cyclocondensation |

| Pyrimidine | Reaction with Amidine/Urea | Guanidine, Urea, or Thiourea | Cyclocondensation |

| Pyrrole | Paal-Knorr Synthesis | Primary Amine (R-NH₂) or Ammonia (NH₃) | Condensation with a 1,4-dicarbonyl precursor |

Vii. Advanced Applications and Research Horizons of P Methoxybenzylideneacetone and Its Derivatives

Applications in Materials Science

The versatility of the chalcone (B49325) scaffold has been harnessed to develop materials with tailored functionalities. By modifying the aromatic rings and the core enone structure, researchers can fine-tune properties such as charge mobility, nonlinear optical responses, and photochemical reactivity. This molecular tailorability is central to their application in diverse fields of materials science.

Chalcone derivatives are actively being investigated for their potential in organic electronics, particularly as components in Organic Light-Emitting Diodes (OLEDs). An OLED is a solid-state device composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes, recombine within the emissive layer, and release energy in the form of light ossila.com. The efficiency of an OLED depends critically on the charge transport and emissive properties of its organic materials rsc.orgresearchgate.net.

Derivatives of p-Methoxybenzylideneacetone (B358999) are explored for these applications due to their semiconductor properties. Theoretical studies on compounds structurally related to this compound, such as N-(4-methoxybenzylidene) isonicotinohydrazone and its derivatives, have shown potential for these molecules to act as moderate electron and hole-carrying materials researchgate.net. Effective charge transport is crucial for the performance of OLEDs, requiring materials with high charge carrier mobility and appropriate energy levels for efficient injection and recombination semanticscholar.orgnih.gov. Research has demonstrated that the charge transport properties of similar molecular structures can be significantly enhanced through complexation with metal ions, which can tune the material for better performance in electronic devices rsc.org.

While chalcones themselves have been considered, their application in OLEDs often involves incorporation into more complex molecular architectures to serve specific functions, such as:

Emissive Layer (EML): As fluorescent emitters, where the chalcone core acts as the chromophore responsible for light emission mdpi.comnih.gov. The color and efficiency of the emission can be tuned by modifying the substituents on the aromatic rings.

Charge Transport Layers (HTL/ETL): As components in the Hole Transport Layer (HTL) or Electron Transport Layer (ETL) chalcogen.roresearchgate.netrsc.org. Their inherent electronic properties can be tailored to facilitate the movement of holes from the anode or electrons from the cathode towards the emissive layer.

Host Materials: In which the chalcone derivative forms a matrix to host phosphorescent or fluorescent guest emitters, facilitating energy transfer to the dopant ossila.com.

The ongoing research into these derivatives focuses on improving key performance metrics like external quantum efficiency (EQE), luminance, and operational stability, which are essential for the commercial viability of OLED technology arxiv.orgyoutube.comrsc.org.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the foundation for technologies like frequency conversion, optical switching, and data storage analis.com.my. Chalcones, including this compound derivatives, have emerged as a promising class of organic NLO materials. Their key feature is a delocalized π-electron system (the enone bridge) connecting an electron-donor group (like the methoxy (B1213986) group) and an electron-acceptor group, which facilitates intramolecular charge transfer (ICT) upon excitation, leading to strong NLO effects analis.com.myacrhem.org.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength) scipost.orgmdpi.com. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure.

Chalcone derivatives have demonstrated significant SHG efficiencies, often benchmarked against standard NLO materials like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). Research has shown that specific derivatives crystallize in non-centrosymmetric space groups with molecular alignments favorable for large NLO effects scirp.org. For instance, certain halogen- and ethoxy-substituted chalcones have exhibited SHG efficiencies many times that of urea scirp.org. The efficiency is highly dependent on the molecular structure, with strong donor-acceptor combinations and specific crystal packing arrangements, such as head-to-tail alignments stabilized by hydrogen bonds, leading to enhanced performance scirp.org.

| Compound | Substituents | SHG Efficiency (vs. Urea) |

|---|---|---|

| EBC | 4-bromo, 4'-ethoxy | ~14 |

| E3BC | 3-bromo, 4'-ethoxy | ~11 |

| MMONS | 4-methoxy, 4'-nitro | High (qualitative) |

| 3MMC | 3-methyl, 4'-methoxy | - |

Data sourced from research on various donor-acceptor substituted chalcones. scirp.org

Third-order NLO effects are governed by the third-order susceptibility, χ⁽³⁾, and are present in all materials, regardless of symmetry ucf.edu. These effects include nonlinear absorption and the intensity-dependent refractive index, which are crucial for applications like optical limiting and all-optical switching acrhem.orgresearchgate.net.

Chalcone derivatives have been shown to possess significant third-order NLO properties. The magnitude of χ⁽³⁾ and the molecular second hyperpolarizability (γ) have been quantified for various derivatives using techniques like the Z-scan method acrhem.orgresearchgate.netsci-hub.st. Studies on 4-methylsulfanyl chalcone derivatives, for example, have determined their χ⁽³⁾ values, which are comparable to or better than other reported organic NLO materials acrhem.org. Similarly, chalcones embedded in a polymer matrix (PMMA) have shown promising third-order susceptibilities, indicating their potential for use in processable NLO devices sci-hub.st. The presence of strong electron donor or acceptor groups significantly enhances these third-order effects acrhem.org.

| Compound | Measurement Condition | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption (β) (cm/GW) | Third-Order Susceptibility |χ⁽³⁾| (esu) |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-3-(4-butyloxyphenyl)-prop-2-en-1-one | in PMMA host | ~10⁻¹⁴ | ~1 | ~10⁻¹³ |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-prop-2-en-1-one | in PMMA host | ~10⁻¹⁴ | ~1 | ~10⁻¹³ |

| 4Br4MSP | in DMF | - | - | 1.65 x 10⁻¹³ |

| 3Br4MSP | in DMF | - | - | 1.43 x 10⁻¹³ |

| 4N4MSP | in DMF | - | - | 1.70 x 10⁻¹³ |

Table data compiled from Z-scan measurements of various chalcone derivatives. acrhem.orgsci-hub.st

The NLO properties of chalcones are not static; they can be systematically tuned by chemical modification. The first hyperpolarizability (β), a molecular measure of second-order nonlinearity, and the third-order susceptibility (χ³) are highly sensitive to the electronic nature and position of substituents on the aromatic rings rsc.org.

Electron Donating/Withdrawing Groups: The magnitude of the NLO response is strongly correlated with the strength of the electron-donating groups (EDG) and electron-withdrawing groups (EWG) attached to the ends of the π-conjugated system. A stronger donor (like methoxy, -OCH₃) and a stronger acceptor (like nitro, -NO₂) generally lead to a larger dipole moment change upon excitation and thus a greater NLO response analis.com.myacrhem.orgresearchgate.net.

Position of Substituents: The position of the substituent matters. For instance, in D-A-D (donor-acceptor-donor) type chalcones, a substituent's position can affect the length of the charge transfer axis. A longer effective charge transfer axis typically results in higher SHG efficiency scirp.org.

Molecular Planarity: The planarity of the molecule, described by the dihedral angle between the two aromatic rings, influences the efficiency of π-electron delocalization. A more planar structure generally allows for more effective charge transfer across the molecule, enhancing the NLO properties scirp.orgrsc.org.

Photopolymerization is a process where light is used to initiate a chain reaction that transforms a liquid monomer into a solid polymer. This technology is central to applications like 3D printing, dental composites, and coatings. The process relies on photoinitiators, molecules that absorb light and generate reactive species (radicals or cations) to start the polymerization.

Chalcone derivatives, including this compound, have been identified as highly versatile and efficient photoinitiators, particularly for polymerization initiated by visible light (e.g., from LED lamps or sunlight) acrhem.orgscirp.org. Their strong absorption in the near-UV and visible range makes them safer and more practical alternatives to traditional UV-initiators.

Chalcone-based photoinitiating systems have been successfully used for:

Free Radical Polymerization: Initiating the polymerization of acrylate (B77674) monomers acrhem.org.

Cationic Polymerization: Curing epoxides and vinyl ethers, which is less common for organic photoinitiators acrhem.orgscirp.org.

Thiol-Ene Polymerization: A step-growth polymerization mechanism with various industrial applications acrhem.org.

Interpenetrated Polymer Networks (IPNs): Creating complex polymer structures by initiating two different polymerization reactions simultaneously acrhem.orgscirp.org.

Furthermore, the chalcone moiety itself is photocrosslinkable. The carbon-carbon double bond in the enone bridge can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) ring that links polymer chains together. This property is exploited in the design of negative photoresists and other photocrosslinkable materials where light exposure renders the polymer insoluble. Polymers with chalcone units in their side chains have been synthesized and studied for their photocrosslinking behavior, showing potential for applications in photolithography and protective coatings.

Integration into Nanocomposite Materials for Enhanced Properties